3,4-dichloro-N-phenylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9Cl2N |
|---|---|
Molecular Weight |
238.11 g/mol |
IUPAC Name |
3,4-dichloro-N-phenylaniline |
InChI |
InChI=1S/C12H9Cl2N/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,15H |
InChI Key |
AWSLRBVHZDHBCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dichloro N Phenylaniline and Its Chemical Precursors/derivatives
Conventional Synthetic Pathways to 3,4-Dichloro-N-phenylaniline
Traditional methods for the synthesis of this compound often rely on foundational organic reactions, providing robust and well-understood, though sometimes harsh, pathways to the target molecule.
Reductive Amination of Nitroaromatic Compounds
Reductive amination is a cornerstone of amine synthesis, and its application to nitroaromatic compounds provides a direct route to diarylamines like this compound. This process typically involves the reduction of a nitro group to an amine, which then reacts with a carbonyl compound to form an imine, followed by a subsequent reduction to the desired amine.
A key precursor in this context is 3,4-dichloronitrobenzene (B32671). The synthesis of the intermediate 3,4-dichloroaniline (B118046) is achieved through the catalytic hydrogenation of 3,4-dichloronitrobenzene. chemicalbook.comgoogle.comgoogle.com This reduction is often carried out under pressure using noble metal catalysts, such as platinum. chemicalbook.comgoogle.com To prevent dehalogenation during the hydrogenation process, various additives may be employed, and specialized reactors are necessary to resist corrosion. chemicalbook.comgoogle.com
While direct reductive amination combining a carbonyl and an amine with a reducing agent in one pot is common, the synthesis of diarylamines from nitroaromatics can also be viewed as a sequential process. wikipedia.org First, the nitroaromatic compound is reduced to the corresponding aniline (B41778). This aniline can then be coupled with another aryl group.
| Precursor | Reagents & Conditions | Product |
| 3,4-Dichloronitrobenzene | H₂, Platinum catalyst, Pressure, ~100°C | 3,4-Dichloroaniline |
| 3,4-Dichloronitrobenzene | Platinum catalyst, Morpholine (inhibitor) | 3,4-Dichloroaniline |
Amidation Reactions and Subsequent Modifications
Another conventional approach involves the formation of an amide bond, which is subsequently modified to yield the final diarylamine. This method provides an alternative pathway that can be advantageous depending on the availability of starting materials and the desired purity of the product.
A relevant example is the synthesis of N-acylamino amides from 3,4-dichloroaniline. scielo.brresearchgate.net In this process, an N-acylamino acid is reacted with 3,4-dichloroaniline in the presence of a coupling agent like O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and a base such as N,N-diisopropylethylamine (DIPEA). scielo.br While this specific example leads to an amide product, the underlying principle of forming a C-N bond via amidation is a key step. To arrive at this compound, a subsequent reduction of the amide carbonyl group would be necessary.
This multi-step approach, involving initial amidation followed by reduction, offers a degree of control over the final product and can be adapted for various substituted anilines and carboxylic acids. nih.gov
Advanced N-Arylation Techniques for Aniline Derivatives
Modern synthetic chemistry has seen the development of powerful catalytic methods for the formation of carbon-nitrogen bonds. These techniques often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to conventional methods.
Palladium-Catalyzed Cross-Coupling Strategies
The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.orgacsgcipr.orglibretexts.org This reaction allows for the coupling of amines with aryl halides or triflates and has become a widely used method for the preparation of aryl amines. wikipedia.orgorganic-chemistry.org
The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial for the efficiency of the reaction, with various phosphine-based ligands being developed to improve the scope and mildness of the conditions. nih.gov
For the synthesis of this compound, this would involve the reaction of 3,4-dichloroaniline with an aryl halide like iodobenzene (B50100) or bromobenzene, or alternatively, the reaction of aniline with a 3,4-dihalo-substituted benzene (B151609), in the presence of a palladium catalyst and a suitable ligand.
| Catalyst System Component | Function |
| Palladium(0) or Palladium(II) precatalyst | The active catalytic species that facilitates the cross-coupling. |
| Phosphine (B1218219) or Carbene Ligand | Stabilizes the palladium center and influences the reactivity and selectivity of the reaction. acsgcipr.org |
| Base | Facilitates the deprotonation of the amine, which is a key step in the catalytic cycle. |
| Aryl Halide/Triflate | The electrophilic coupling partner. |
| Amine | The nucleophilic coupling partner. |
Copper-Catalyzed Ullmann-Type C-N Bond Formation
The Ullmann condensation is a classical copper-promoted reaction for the formation of C-N bonds, among other C-heteroatom bonds. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, the "Renaissance of the Ullmann chemistry" has led to the development of milder and more efficient copper-catalyzed N-arylation methods. mdpi.com
Modern Ullmann-type reactions often employ soluble copper catalysts with various ligands, allowing the reactions to proceed at lower temperatures. wikipedia.orgorganic-chemistry.org These reactions are a viable alternative to palladium-catalyzed methods. wikipedia.org The synthesis of this compound via an Ullmann-type reaction would involve the coupling of 3,4-dichloroaniline with an aryl halide, or aniline with a dihalogenated benzene, in the presence of a copper catalyst. mdpi.com The reactivity of the aryl halide typically follows the trend of I > Br > Cl. mdpi.com
Recent advancements have demonstrated the use of copper sulfate (B86663) as an inexpensive and environmentally friendly catalyst for N-arylation reactions in water. beilstein-journals.org
N-Arylation Utilizing Hypervalent Iodine Reagents
Hypervalent iodine reagents have emerged as powerful tools for N-arylation under metal-free conditions. nih.gov Diaryliodonium salts are particularly effective reagents for the arylation of a wide range of nucleophiles, including amines. nih.govresearchgate.net These reactions can often be performed under mild conditions without the need for a transition metal catalyst. nih.gov
The mechanism of arylation with diaryliodonium salts can proceed through a ligand coupling pathway. beilstein-journals.org The use of these reagents offers an alternative to metal-catalyzed cross-coupling reactions, avoiding potential issues with metal contamination of the final product. nih.gov The N-arylation of an amine with a diaryliodonium salt can be highly efficient for both electron-donating and electron-withdrawing aryl groups. nih.gov
In some cases, copper catalysts can be used in conjunction with hypervalent iodine reagents, such as iodonium (B1229267) ylides, to facilitate N-arylation. nih.gov
| Reagent/Catalyst | Description |
| Diaryliodonium Salts | Bench-stable hypervalent iodine(III) reagents that act as arylating agents for amines. nih.gov |
| Iodonium Ylides | Another class of hypervalent iodine reagents used in N-arylation, sometimes in the presence of a copper catalyst. nih.gov |
| Metal-Free Conditions | A key advantage of using hypervalent iodine reagents, avoiding transition metal contamination. nih.gov |
Microwave-Assisted Synthesis in Substituted Aniline Chemistry
Microwave-assisted organic synthesis has emerged as a significant technology in organic and medicinal chemistry, offering substantial improvements over classical synthetic methods. nih.gov The application of microwave irradiation as a non-conventional energy source often results in higher yields, enhanced conversions, cleaner product formation, and dramatically reduced reaction times. nih.govnih.gov This methodology has been successfully applied to the synthesis of substituted anilines and their derivatives, providing an efficient and eco-friendlier alternative to traditional protocols that may require expensive coupling reagents, harsh conditions, or extended reaction periods. nih.govtandfonline.comnih.gov
The synthesis of anilide derivatives, for instance, can be achieved through a direct, one-step amidation process where a carboxylic acid or its ester precursor reacts directly with a substituted aniline under microwave irradiation. nih.govnih.gov This approach circumvents the formation of by-products that would necessitate further separation, streamlining the synthetic process. nih.gov Furthermore, microwave-assisted methods have been developed that eliminate the need for organic solvents and metal catalysts, which are often environmentally detrimental. tandfonline.comnih.gov Such "green" chemistry approaches are particularly valuable for the industrial-scale synthesis of anilines, which serve as crucial building blocks for pharmaceuticals and other fine chemicals. tandfonline.com
The efficiency of microwave-assisted synthesis is highly dependent on the optimization of reaction parameters such as temperature, time, solvent, and catalyst. Research has demonstrated that fine-tuning these conditions can lead to significant yield enhancements and shorter reaction times compared to conventional heating methods. nih.govmedcraveonline.com
For example, in the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione from dichloromaleic anhydride (B1165640) and aniline, microwave irradiation yielded promising results. medcraveonline.com The conventional method requires heating and reflux for 2 hours to achieve a 70% yield. medcraveonline.com By contrast, the microwave-assisted approach, using ethanol (B145695) as a solvent, achieved a yield of 70.21% in just 20 minutes at 80°C with a power of 140 W. medcraveonline.comresearchgate.net This represents a significant reduction in reaction time while maintaining a high yield. medcraveonline.com
Similarly, the synthesis of substituted anilides of quinoline-2-carboxylic acid was optimized for microwave conditions. The direct reaction of an acid or ester with various substituted anilines at 150°C for up to 2 hours resulted in very good yields, ranging from 61% to 89%. nih.gov The choice of solvent can also be critical; studies have shown that solvent-free, or "neat," conditions can be superior for certain microwave-assisted reactions involving anilines. rsc.org
Below is a table summarizing optimized conditions for a specific microwave-assisted reaction involving an aniline precursor.
| Power (W) | Temperature (°C) | Time (min) | Solvent | Yield (%) |
|---|---|---|---|---|
| 140 | 80 | 20 | Ethanol | 70.21 |
| 140 | 80 | 15 | Ethanol | 39.56 |
| 210 | 80 | 20 | Ethanol | 50.56 |
The mechanism of microwave-promoted reactions is fundamentally tied to the ability of polar molecules or intermediates within the reaction mixture to absorb microwave energy and convert it into heat. This dielectric heating is a key distinction from conventional heating methods, which rely on conduction and convection. medcraveonline.com
Strategic Use of 3,4-Dichloroaniline as a Synthetic Building Block
3,4-Dichloroaniline is a versatile chemical intermediate used in the synthesis of a wide range of commercially important products. wikipedia.orgaarti-industries.com Its chemical structure, featuring a reactive amine group and a dichlorinated phenyl ring, makes it a valuable precursor for dyes, pharmaceuticals, and agricultural chemicals. wikipedia.orgaarti-industries.com It serves as a key building block for several herbicides, including propanil, linuron, and diuron. wikipedia.orgresearchgate.net The presence of the dichloro-substituents on the aromatic ring significantly influences the chemical properties and biological activity of the final products derived from it.
A primary application of 3,4-dichloroaniline in organic synthesis is in the formation of N-carboxamide (or anilide) linkages. This is typically achieved by reacting the amine group of 3,4-dichloroaniline with a carboxylic acid or one of its activated derivatives (e.g., acyl chlorides or esters).
Recent research has focused on synthesizing novel N-acylamino amides from 3,4-dichloroaniline by coupling it with N-acylamino acids derived from natural sources like amino acids and fatty acids. researchgate.netscielo.br In one methodology, N-acylamino acids are activated with a coupling agent and then subjected to an ammonolysis reaction with 3,4-dichloroaniline to yield the desired N-acylamino amides. scielo.br This approach has been used to produce a series of fatty N-acylamino amides, with yields ranging from moderate to good (24-83%). scielo.br These syntheses highlight the utility of 3,4-dichloroaniline in creating complex amide structures with potential applications in crop protection. researchgate.netscielo.br
Beyond simple amides, 3,4-dichloroaniline and its structural motifs are incorporated into more complex molecular architectures, including various heterocyclic systems. The reactivity of the aniline nitrogen allows for its integration into ring structures, forming the basis for compounds with diverse chemical and biological properties.
For example, anilines are key reactants in the synthesis of cyclic imides like N-substituted maleimides. The reaction of an aniline with dichloromaleic anhydride under microwave irradiation efficiently produces 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, a heterocyclic compound. medcraveonline.comresearchgate.net This demonstrates the direct incorporation of the N-phenylaniline moiety into a five-membered dicarboximide ring system. medcraveonline.com
Furthermore, the 3,4-dichlorophenyl group is a feature in complex isothiazole (B42339) carboxamides. The synthesis of N-[2-(aminocarbonyl)-phenyl]-3,4-dichloro-isothiazole carboxamide involves reacting an anthranilic acid amide with 3,4-dichloro-isothiazole carboxylic acid chloride. google.com This process builds a complex molecule containing both the isothiazole heterocycle and the distinct 3,4-dichlorophenyl structural unit, showcasing its role in constructing elaborate molecules. google.com
Chemical Reactivity and Reaction Mechanisms of 3,4 Dichloro N Phenylaniline
Nucleophilic Character of the Amine Moiety
The amine moiety in 3,4-dichloro-N-phenylaniline is characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic properties to the molecule. This allows the nitrogen to attack electrophilic centers, initiating a variety of chemical reactions. The nucleophilicity of the amine is influenced by the electronic effects of the attached phenyl and 3,4-dichlorophenyl groups. While the phenyl groups can delocalize the lone pair through resonance, diminishing its nucleophilicity compared to alkylamines, the amine still readily participates in reactions typical of aromatic amines.
For instance, like other secondary amines, this compound can react with acids to form the corresponding ammonium (B1175870) salts. This fundamental acid-base chemistry underscores the availability of the nitrogen lone pair for protonation.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a hallmark reaction of aromatic compounds, and the regiochemical outcome is governed by the directing effects of the substituents on the aromatic ring. wikipedia.org In this compound, both the aniline (B41778) and the phenyl rings can undergo substitution, with the directing effects of the substituents determining the position of electrophilic attack.
In the case of the dichlorinated ring, the powerful activating effect of the amino group dominates. Electrophilic attack would be expected to occur at the positions ortho and para to the amine. However, the positions are already substituted with chlorine atoms. Therefore, substitution would likely be directed to the remaining open ortho position (C2 or C6) relative to the amine. The directing effects of the two chlorine atoms would also influence the final substitution pattern.
For the unsubstituted phenyl ring, the -NH- group acts as a substituent. As an activating, ortho, para-director, it will direct incoming electrophiles to the ortho and para positions of this ring.
| Substituent | Effect on Reactivity | Directing Effect |
|---|---|---|
| -NH- (Amino group) | Activating | Ortho, Para |
| -Cl (Chloro group) | Deactivating | Ortho, Para |
Rearrangement Reactions and their Chemical Implications
Rearrangement reactions represent a significant class of transformations in organic chemistry, often allowing for the construction of complex molecular architectures from simpler precursors. Diarylamines, including this compound, can potentially undergo various types of rearrangements.
Mechanistic Studies of Amino Claisen Rearrangements
The amino-Claisen rearrangement is the nitrogen analog of the more common Claisen rearrangement and involves the smolecule.comsmolecule.com-sigmatropic shift of an N-allyl arylamine. tsijournals.comwikipedia.org This pericyclic reaction proceeds through a concerted mechanism, often facilitated by heat or Lewis acids, to yield an o-allyl arylamine. tsijournals.commasterorganicchemistry.comunacademy.com While direct mechanistic studies on this compound are not extensively documented in readily available literature, the general mechanism for N-aryl anilines provides a framework for understanding its potential reactivity.
The reaction is believed to proceed through a cyclic, six-membered transition state. wikipedia.org The presence of Lewis acids, such as zinc chloride, can catalyze the rearrangement by coordinating to the nitrogen atom. This coordination reduces the electron density at the nitrogen, creating a more cationic center and facilitating the reaction through a charge-accelerated process. tsijournals.com For an N-allyl derivative of this compound, the rearrangement would be expected to yield a 2-allyl-3,4-dichloro-N-phenylaniline. If both ortho positions on the dichlorinated ring were blocked, a subsequent Cope rearrangement could potentially lead to the para-substituted product. organic-chemistry.org
Oxidation and Reduction Chemistry of Aryl Amines
The oxidation and reduction of aryl amines are fundamental processes that can lead to a variety of products. The amine functionality and the aromatic rings of this compound are both susceptible to redox reactions.
The oxidation of diarylamines can be complex, often yielding a range of products depending on the oxidizing agent and reaction conditions. For some diarylamines, oxidation can lead to the formation of stable radical cations. These species can then undergo further reactions, such as coupling, to form more complex structures. The presence of electron-withdrawing chloro substituents on one of the phenyl rings would likely make this compound more resistant to oxidation compared to unsubstituted diphenylamine. Studies on related diarylamines have shown that those with electron-donating groups have lower oxidation potentials, indicating they are more easily oxidized. researchgate.net
The reduction of the aromatic rings of this compound would require harsh conditions, such as high-pressure hydrogenation, and is not a commonly employed transformation. However, the reduction of related nitroaromatic compounds is a key industrial process. For instance, 3,4-dichloroaniline (B118046) is produced by the catalytic hydrogenation of 3,4-dichloronitrobenzene (B32671). google.comgoogle.com
Intermolecular Chemical Interactions
The chemical behavior of this compound is also influenced by its interactions with other molecules, including metal ions.
Complexation with Transition Metal Centers
The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to transition metal centers. libretexts.orgyoutube.com The formation of such coordination complexes can significantly alter the reactivity and physical properties of the organic molecule.
While specific studies on the complexation of this compound with transition metals are not widely reported, the behavior of other N-phenylanilines and related compounds provides insight. The nitrogen atom can act as a Lewis base, donating its electron pair to a Lewis acidic metal center to form a coordinate covalent bond. libretexts.org The stability and structure of the resulting complex would depend on several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions. For example, related thiourea (B124793) derivatives containing N-phenyl groups are known to coordinate with various transition metals through the sulfur and sometimes nitrogen atoms, forming stable complexes. materialsciencejournal.org Similarly, other substituted anilines and related nitrogen-containing ligands have been shown to form complexes with a range of transition metals. ias.ac.inresearchgate.net
The formation of a metal complex with the amine group of this compound would be expected to decrease the electron density on the nitrogen atom and, consequently, alter the nucleophilicity of the amine and the electronic properties of the aromatic rings.
Covalent Coupling Reactions with Organic Acids
The reaction between this compound and organic acids results in the formation of an amide bond, a cornerstone of organic synthesis. This transformation, known as N-acylation, involves the substitution of the hydrogen atom on the nitrogen of the secondary amine with an acyl group from the organic acid.
The direct reaction of a secondary amine with a carboxylic acid to form an amide is generally unfavorable and requires high temperatures to drive off water, often leading to low yields. Therefore, the carboxylic acid is typically activated to facilitate the reaction. Common methods include conversion of the organic acid into a more reactive derivative, such as an acyl chloride, an acid anhydride (B1165640), or an ester.
Alternatively, coupling agents are widely used to promote the reaction in a one-pot procedure. These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine.
Reaction Mechanism: The general mechanism for amide bond formation using a coupling agent involves two main steps:
Activation of the Carboxylic Acid: The coupling agent reacts with the carboxylic acid to form a highly reactive acyl-substituted intermediate. This intermediate is a much better electrophile than the original carboxylic acid.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the carbonyl carbon of the activated intermediate. This is followed by the collapse of the tetrahedral intermediate and elimination of the coupling agent's byproduct to yield the final N,N-disubstituted amide.
Table 1: Common Coupling Agents for Amide Synthesis
| Coupling Agent Category | Example | Byproducts |
|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) |
| Phosphonium Salts | BOP reagent | Hexamethylphosphoramide |
| Uronium/Guanidinium Salts | TBTU, HATU | Tetramethylurea |
Alkenylation Processes with Unsaturated Hydrocarbons
Alkenylation of this compound involves the formation of a new carbon-carbon bond between one of its aromatic rings and an unsaturated hydrocarbon (an alkene). This type of transformation is most famously achieved through the Mizoroki-Heck reaction. organic-chemistry.orgnih.gov
The classic Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide or triflate with an alkene in the presence of a base. organic-chemistry.org Since this compound does not possess a halide (other than the chloro substituents on the ring, which can participate but are generally less reactive than bromides or iodides) or triflate group suitable for direct Heck coupling, the reaction would likely require a C-H activation approach or prior functionalization of the molecule.
Reaction Mechanism (Mizoroki-Heck): The catalytic cycle of the Mizoroki-Heck reaction is well-established and proceeds through several key steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-aryl bond. This step typically proceeds in a syn fashion.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step determines the regioselectivity and stereoselectivity of the product.
Reductive Elimination: The base present in the reaction mixture regenerates the Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.
Direct C-H alkenylation is a more advanced alternative that bypasses the need for pre-functionalized starting materials. These reactions, often catalyzed by palladium, rhodium, or ruthenium, activate a C-H bond on the aromatic ring directly, allowing for coupling with an alkene. The directing ability of the N-phenylamino group in this compound could potentially facilitate ortho-C-H activation, guiding the alkenylation to a specific position. However, specific documented instances of this process for this compound are not readily found in scientific literature.
Table 2: Key Components of the Mizoroki-Heck Reaction
| Component | Function | Common Examples |
|---|---|---|
| Catalyst Precursor | Source of active Pd(0) catalyst | Pd(OAc)₂, PdCl₂ |
| Ligand | Stabilizes the catalyst, influences reactivity | Triphenylphosphine (PPh₃), N-Heterocyclic Carbenes (NHCs) |
| Base | Regenerates the Pd(0) catalyst | Triethylamine (Et₃N), K₂CO₃, NaOAc |
| Solvent | Solubilizes reactants | DMF, NMP, Acetonitrile |
Theoretical and Computational Investigations of 3,4 Dichloro N Phenylaniline
Quantum Chemical Calculations and Methodologies
The foundation of modern computational analysis of molecular systems lies in quantum chemical calculations. These methods allow for the determination of a molecule's electronic structure and the prediction of its properties. For complex organic molecules, Density Functional Theory (DFT) has emerged as a particularly effective and widely used approach due to its balance of accuracy and computational efficiency.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 3,4-dichloro-N-phenylaniline derivatives, DFT is employed to find the molecule's most stable three-dimensional arrangement, known as structural optimization. By calculating the electron density, DFT methods can determine the ground-state geometry of the molecule, which corresponds to the minimum energy conformation. This process is fundamental, as the optimized structure is the basis for all subsequent property calculations.
One notable study on a related compound, N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl) propanamide, utilized DFT to achieve a fully optimized geometry. researchgate.net This initial step is critical for ensuring that the theoretical predictions of electronic properties and reactivity are based on a realistic molecular structure. researchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation to the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.
A popular and robust combination for organic molecules is the B3LYP functional, which is a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory with other exchange and correlation functionals. nih.gov This is often paired with a Pople-style basis set, such as 6-31G(d) or 6-31G*, which provides a good balance between computational cost and accuracy for systems containing first- and second-row atoms. nih.gov
In the investigation of the N-(3,4-dichlorophenyl) propanamide derivative, researchers employed the B3LYP functional. researchgate.net For comparison and to obtain highly accurate results for electronic properties, calculations were also performed using the second Møller–Plesset perturbation theory (MP2) with a 6-31G* basis set. researchgate.net The selection of these methodologies is crucial for obtaining reliable theoretical data that can be compared with experimental findings. researchgate.net
Electronic Structure and Molecular Orbital Analysis
Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Molecular orbital analysis, particularly the examination of the frontier orbitals, provides a quantum mechanical picture of the molecule's electronic landscape.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable, has low kinetic stability, and is generally more reactive. researchgate.net Such molecules are often referred to as "soft" molecules. researchgate.net
For the N-(3,4-dichlorophenyl) propanamide derivative, the HOMO-LUMO gap was calculated using two different levels of theory. The DFT/B3LYP/SDD method yielded an energy gap of 4.476 eV, while the MP2/6-31G* method resulted in a gap of 10.671 eV. researchgate.net These values are instrumental in characterizing the molecule's electronic stability and predicting its propensity to engage in chemical reactions. researchgate.net
| Computational Method | HOMO-LUMO Energy Gap (eV) |
|---|---|
| DFT/B3LYP/SDD | 4.476 |
| MP2/6-31G* | 10.671 |
To gain a more detailed picture of electron distribution and bonding within a molecule, charge distribution analysis methods are employed. Natural Bond Orbital (NBO) analysis is a technique that provides a localized, intuitive representation of the bonding in a molecule, closely corresponding to the classical Lewis structure. It analyzes the electron density to determine the natural atomic charges and the nature of the bonds between atoms.
While a specific NBO analysis for this compound was not found in the provided search results, the study on its derivative utilized Molecular Electrostatic Potential Surfaces (MEPS) to understand charge distribution. researchgate.net MEPS maps the electrostatic potential onto the electron density surface of the molecule, providing a visual guide to the charge distribution. researchgate.net
Prediction of Molecular Reactivity and Sites
A primary goal of computational chemistry is to predict how and where a molecule will react. By analyzing the electronic structure, specific sites of reactivity can be identified.
Molecular Electrostatic Potential Surfaces (MEPS) are a powerful tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEPS map displays regions of negative and positive electrostatic potential. Regions with a negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net
In the analysis of the N-(3,4-dichlorophenyl) propanamide derivative, the MEPS map revealed that the negative charge is concentrated around the carbonyl oxygen and chloro groups, making them the most likely sites for electrophilic interaction. researchgate.net The positive region was found over the nitrogen atom of the amide group, indicating its susceptibility to nucleophilic attack. researchgate.net This information is crucial for understanding the molecule's interaction with other chemical species and its potential role in chemical reactions. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Investigations
Theoretical investigations into the molecular electrostatic potential (MEP) surface of aromatic amines and their derivatives, such as this compound, provide crucial insights into the molecule's chemical reactivity. The MEP is a visual tool used to understand the charge distribution and is plotted onto the molecule's constant electron density surface. It helps in identifying the regions that are rich or poor in electrons, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
In MEP maps, different colors represent different values of the electrostatic potential. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are favorable for electrophilic attack. Blue represents regions of most positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. Green indicates areas of neutral or zero potential.
For molecules analogous to this compound, density functional theory (DFT) calculations are commonly employed to generate the MEP surface. In substituted anilines, the most negative potential is generally localized over the electronegative atoms and the aromatic rings. For this compound, the MEP surface would be expected to show a negative potential (red or yellow) around the nitrogen atom of the amine group and the chlorine atoms, due to the high electronegativity of these atoms. The phenyl rings would also exhibit negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the C-H bonds would show a positive potential (blue), marking them as sites for potential nucleophilic interaction.
These computational analyses of MEP are fundamental in predicting how the molecule will interact with other reagents and are instrumental in understanding its biological and chemical activities. nih.govnih.govthaiscience.info
Spectroscopic Property Simulations and Theoretical-Experimental Correlations
Vibrational (IR, Raman) Spectra Predictions
The vibrational spectra (Infrared and Raman) of this compound can be predicted with high accuracy using quantum chemical calculations, primarily through DFT methods. These theoretical predictions are invaluable for the assignment of experimental vibrational bands to specific molecular motions.
The standard computational procedure involves optimizing the molecular geometry of the compound using a specific DFT functional (such as B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, harmonic vibrational frequencies are calculated. It is a known issue that theoretical harmonic frequencies are often higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To bridge this gap, the calculated frequencies are uniformly scaled by an empirical scaling factor, which typically brings them into excellent agreement with the experimental data. globalresearchonline.netajeee.co.in
For a molecule like this compound, the vibrational modes can be assigned as follows:
N-H Stretching: The N-H stretching vibration of the secondary amine group is expected to appear in the range of 3300-3500 cm⁻¹.
C-H Stretching: The aromatic C-H stretching vibrations typically occur in the 3000-3100 cm⁻¹ region.
C=C Stretching: The stretching vibrations of the C=C bonds within the aromatic rings are found in the 1400-1600 cm⁻¹ range.
C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region.
C-Cl Stretching: The characteristic C-Cl stretching vibrations for chloro-substituted benzene (B151609) rings appear in the lower frequency region, typically between 600-800 cm⁻¹.
Potential Energy Distribution (PED) analysis is often performed to provide a quantitative description of the contribution of individual internal coordinates to each normal mode, thus allowing for a more definitive assignment of the vibrational bands.
Below is a representative table illustrating the kind of correlation achieved between theoretical and experimental vibrational frequencies for a similar molecule, 2,6-dichloro-4-nitroaniline.
| Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| N-H Asymmetric Stretch | 3505 | 3485 | - |
| N-H Symmetric Stretch | 3410 | 3375 | - |
| C-H Stretch | 3090 | 3085 | 3035 |
| C=C Stretch | 1605 | 1600 | 1600 |
| N-H Bending | 1550 | 1540 | 1545 |
| C-N Stretch | 1350 | 1350 | 1350 |
| C-Cl Stretch | 755 | 725 | 730 |
This table is illustrative and based on data for a related compound to demonstrate the methodology. ajeee.co.in
Electronic Excitation and UV-Visible Spectra via TD-DFT and TD-HF
Time-Dependent Density Functional Theory (TD-DFT) and Time-Dependent Hartree-Fock (TD-HF) are standard computational methods for simulating the electronic absorption spectra (UV-Visible) of molecules. These methods calculate the energies of vertical electronic excitations from the ground state to various excited states.
For a derivative of the target molecule, N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide, experimental UV-Vis spectra in DMF showed absorption bands at 270 nm and 315 nm. researchgate.net Theoretical calculations using TD-DFT are performed on the optimized ground-state geometry to predict the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π* or n → π*).
The choice of the functional and basis set is critical for achieving good agreement with experimental data. sapub.org Solvation effects are also important and are often included using models like the Polarizable Continuum Model (PCM). mdpi.com The major electronic transitions in aromatic amines like this compound are typically π → π* transitions associated with the phenyl rings. The calculations allow for the assignment of these transitions based on the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
A typical output from a TD-DFT calculation would include the following data, which is then compared to the experimental spectrum:
| Excitation | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 310 | 0.25 | HOMO → LUMO (95%) |
| S₀ → S₂ | 265 | 0.18 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 240 | 0.05 | HOMO → LUMO+1 (75%) |
This table presents hypothetical data to illustrate the results of a TD-DFT calculation.
Conformational Analysis and Intramolecular Dynamics
The conformational landscape of this compound is determined by the rotational freedom around the C-N single bond, which connects the two phenyl rings. Theoretical methods are employed to identify the minimum-energy conformers and the energy barriers for rotation between them.
Computational studies on similar molecules, such as 3,4′-dichlorobenzophenone, have utilized semi-empirical (MNDO) and ab initio calculations to explore the potential energy surface. rsc.org For this compound, the key dihedral angle is the one defined by the planes of the two aromatic rings. By systematically rotating this angle and calculating the energy at each step (a dihedral driver or relaxed potential energy surface scan), one can identify the stable conformers (energy minima) and the transition states (energy maxima).
The results of such an analysis would likely reveal that the molecule does not adopt a perfectly planar conformation due to steric hindrance between the hydrogen atoms on the adjacent rings. The minimum-energy conformation is expected to be a non-planar, twisted structure. The calculations would also provide the energy barrier to rotation around the C-N bond, which gives insight into the molecule's flexibility and intramolecular dynamics at different temperatures. These theoretical findings can be corroborated by experimental techniques like dynamic NMR spectroscopy. mdpi.com
Evaluation of Non-Linear Optical (NLO) Properties
Computational chemistry provides a powerful avenue for the evaluation of the non-linear optical (NLO) properties of materials, which are crucial for applications in photonics and optoelectronics. The NLO response of a molecule is determined by its hyperpolarizability. For this compound, DFT calculations can be used to compute the key parameters that govern NLO activity.
The primary NLO properties calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A large value of the first-order hyperpolarizability (also known as the second-order NLO response) indicates a strong NLO activity. These parameters are calculated using a finite field approach within the DFT framework.
The calculated NLO parameters for a molecule similar to this compound are often compared to those of a standard NLO material like urea (B33335) to assess its potential.
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 2.5 D |
| Mean Polarizability (α) | 150 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 5.0 x 10⁻³⁰ esu |
This table shows representative values for an analogous chloroaniline derivative to illustrate the typical output of NLO calculations.
Advanced Structural Elucidation Methodologies in Research
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a crystalline compound. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and van der Waals forces.
Table 1: Representative Crystallographic Parameters for a Related Triphenylamine Derivative
| Parameter | Value for 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline nih.gov |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| N Atom Displacement from C3 Plane | 0.0074 (9) Å |
| Key Dihedral Angles | 89.34 (4)°, 81.76 (5)°, 49.41 (4)° |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For 3,4-dichloro-N-phenylaniline, the ¹H NMR spectrum is expected to show distinct signals for the protons on both the dichlorinated ring and the unsubstituted phenyl ring. The protons on the dichlorinated ring would appear as a complex pattern due to their specific substitution, while the protons on the N-phenyl group would likely resemble the characteristic ortho, meta, and para signals seen in other N-phenylaniline derivatives. The N-H proton would appear as a broad singlet.
The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The carbons bonded to chlorine would be significantly affected, and their chemical shifts would be characteristic of chlorinated aromatic rings. Spectral data for the precursor, 3,4-dichloroaniline (B118046), and the parent compound, N-phenylaniline (diphenylamine), provide a basis for predicting the spectral features of the target molecule. rsc.orgrsc.orgspectrabase.com
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound
| Proton Environment | Expected Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| N-H | ~5.7 - 6.0 | Broad Singlet (br s) |
| Protons on dichlorinated ring | ~6.5 - 7.2 | Multiplets (m) |
| Protons on unsubstituted phenyl ring | ~6.9 - 7.3 | Multiplets (m) |
Note: Predicted shifts are based on data from analogous structures and may vary depending on solvent and experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the IR spectrum would be expected to show a characteristic N-H stretching vibration, aromatic C-H stretching, C=C stretching vibrations from the aromatic rings, and C-N and C-Cl stretching vibrations. Data from N-phenylaniline (diphenylamine) shows a characteristic N-H stretch around 3383 cm⁻¹, while spectra of dichloroanilines show strong absorptions corresponding to C-Cl bonds. rsc.orgnist.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly its chromophores (light-absorbing regions). The extended conjugated system of this compound, involving two phenyl rings linked to a nitrogen atom, is expected to result in strong UV absorption. Studies on related compounds show that the absorption maxima are influenced by the solvent polarity. researchgate.net The UV spectrum of 3,4-dichloroaniline in water shows an absorption maximum around 317 nm. nih.gov
Table 3: Key Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~3400 - 3380 |
| Aromatic C-H | Stretching | ~3100 - 3000 |
| Aromatic C=C | Stretching | ~1600 - 1450 |
| C-N | Stretching | ~1350 - 1250 |
| C-Cl | Stretching | ~850 - 550 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The molecular formula for this compound is C₁₂H₉Cl₂N, giving it a monoisotopic mass of approximately 237.01 Da and an average mass of 238.11 Da. chemspider.comnih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 237. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak (from one ³⁵Cl and one ³⁷Cl) and the M+4 peak (from two ³⁷Cl atoms) would be present in predictable ratios. Common fragmentation pathways for aromatic amines and halides include the loss of HCl, chlorine radicals, and cleavage of the C-N bond, leading to fragment ions corresponding to the phenyl and dichlorophenyl moieties. miamioh.edu
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₂H₉Cl₂N |
| Monoisotopic Mass | 237.0112 Da |
| Molecular Ion (M⁺) | m/z ≈ 237 |
| Isotopic Peaks | M+2, M+4 |
| Major Fragments | Loss of Cl, HCl; phenyl and dichlorophenyl ions |
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Chromatographic methods are essential for separating components of a mixture and are widely used to monitor the progress of a chemical reaction and to assess the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds like this compound. A reversed-phase HPLC method, often coupled with a UV or mass spectrometry (MS/MS) detector, can effectively separate the product from starting materials and byproducts. nih.govmdpi.com Such methods have been developed for the sensitive detection of 3,4-dichloroaniline and related compounds in various matrices. nih.govmdpi.com
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD), is another powerful tool for the analysis of volatile and semi-volatile compounds. nih.govepa.gov GC provides excellent separation efficiency and can be used to determine the purity of this compound and quantify it in complex mixtures. researchgate.net
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring reaction progress. nih.gov By spotting the reaction mixture on a silica (B1680970) plate and developing it with an appropriate solvent system (e.g., ethyl acetate (B1210297) in hexane), the consumption of starting materials and the formation of the product can be visualized, often under UV light. nih.gov
Future Directions in Academic Research on Dichloro N Phenylaniline Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of diarylamines, including 3,4-dichloro-N-phenylaniline, has traditionally relied on transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig and Ullmann condensations. rsc.orgmdpi.com While effective, these methods often involve expensive catalysts, harsh reaction conditions, and the generation of significant waste. Future research will prioritize the development of more sustainable and efficient synthetic protocols.
A key area of focus will be the design of novel catalytic systems that are more environmentally friendly and cost-effective. This includes the use of earth-abundant metal catalysts, such as copper and iron, as alternatives to precious metals like palladium. chemistryviews.org Furthermore, the development of heterogeneous catalysts, which can be easily recovered and reused, is a critical step towards greener chemical processes. rsc.org Research into acceptorless dehydrogenative aromatization, which uses supported gold-palladium alloy nanoparticle catalysts, presents an environmentally benign route for synthesizing diarylamines, generating only molecular hydrogen and ammonia (B1221849) as byproducts. nih.govrsc.org
Another promising avenue is the exploration of metal-free synthetic routes. su.se Recent studies have demonstrated the potential of methods like the desulfinylative Smiles rearrangement and nitrosonium-initiated C-N bond formation, which avoid the use of transition metals altogether. nih.govacs.orgacs.org These approaches often proceed under mild conditions and can provide access to sterically hindered diarylamines that are challenging to synthesize using traditional methods. nih.govacs.org The use of sustainable solvents, such as azeotropic mixtures of cyclopentyl methyl ether (CPME) and water, is also being investigated to minimize waste and enhance the circularity of the synthetic process. rsc.org
| Synthetic Strategy | Catalyst/Reagent | Key Advantages |
| Buchwald-Hartwig Coupling | Palladium/C (heterogeneous) | Catalyst recovery and reuse, potential for flow chemistry. rsc.org |
| Acceptorless Dehydrogenative Aromatization | Gold-Palladium/TiO2 | Environmentally benign, generates H2 and NH3 as byproducts. nih.govrsc.org |
| Copper-Catalyzed Cross-Coupling | Copper(II) acetate (B1210297)/dppb | Utilizes a more abundant and less expensive metal catalyst. chemistryviews.org |
| Nitrosonium-Initiated C-N Bond Formation | Sodium nitrate/trifluoroacetic acid | Metal-free, uses economical and eco-friendly reagents. acs.org |
| Desulfinylative Smiles Rearrangement | Metal-free | Proceeds under mild conditions, provides access to sterically hindered products. nih.govacs.org |
In-depth Mechanistic Studies of Complex Transformations
A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and developing new, more efficient transformations. Future research on the chemistry of this compound will involve in-depth mechanistic studies of its formation and subsequent reactions.
Modern kinetic analysis tools, such as Variable Time Normalization Analysis (VTNA), will be employed to gain a deeper understanding of the catalytic cycles involved in N-arylation reactions. chemrxiv.org These studies can help to identify the rate-determining steps and the nature of the active catalytic species. For instance, in copper-catalyzed N-arylation, kinetic studies have revealed the crucial role of chelating diamine ligands in controlling the concentration of the active copper(I) amidate complex. acs.org
Computational methods, particularly Density Functional Theory (DFT), will be increasingly used to complement experimental studies. chemrxiv.orgresearchgate.net DFT calculations can provide valuable insights into reaction energetics, transition state geometries, and the role of ligands in catalytic cycles. researchgate.net By combining experimental and computational approaches, researchers can build comprehensive mechanistic models that can guide the rational design of more efficient catalysts and reaction conditions. For example, mechanistic investigations into palladium-catalyzed N-arylation have benefited from DFT studies to compare the performance of different phosphine (B1218219) ligands. researchgate.net
Advanced Computational Modeling for Predictive Chemistry and Materials Science
Computational modeling is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials. dokumen.pub In the context of this compound, advanced computational modeling will play a significant role in predicting its chemical behavior and exploring its potential applications.
Density Functional Theory (DFT) will be a key technique for investigating the electronic and optical properties of this compound and its derivatives. chemrxiv.orgmdpi.com By calculating parameters such as HOMO and LUMO energy levels, dipole moments, and polarizability, researchers can predict the suitability of these compounds for use in electronic devices like organic light-emitting diodes (OLEDs) and solar cells. chemrxiv.orgmdpi.com For instance, DFT studies on related halogen-substituted compounds have been used to investigate their reactive properties and potential as inhibitors for anti-inflammatory receptors. chemrxiv.org
Computational methods can also be used to study the interactions of this compound with biological targets. nih.govdiva-portal.orgacs.org Molecular docking and molecular dynamics simulations can predict the binding modes and affinities of these compounds to proteins, which can guide the design of new drug candidates. dokumen.pubnih.gov For example, computational modeling has been used to identify the 3,4-dichlorophenyl moiety as a novel determinant of affinity for certain protein-protein interactions. nih.gov
| Computational Technique | Application | Predicted Properties |
| Density Functional Theory (DFT) | Materials Science | Electronic and optical properties, HOMO/LUMO energies, dipole moment, polarizability. chemrxiv.orgmdpi.com |
| Molecular Docking | Drug Discovery | Binding modes and affinities to biological targets. dokumen.pubnih.gov |
| Molecular Dynamics (MD) Simulations | Materials & Biological Systems | Conformational changes, binding stability, interaction energies. chemrxiv.org |
| Quantitative Structure-Activity Relationship (QSAR) | Drug & Materials Design | Correlation of molecular structure with chemical activity or physical properties. dokumen.pub |
Exploration of this compound in Coordination Chemistry as Ligands
The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The electronic properties of the diarylamine, influenced by the electron-withdrawing chloro substituents, can be tuned to modulate the properties of the resulting metal complexes. Future research will explore the synthesis, characterization, and applications of metal complexes featuring this compound and its derivatives as ligands.
A significant area of investigation will be the catalytic activity of these novel coordination compounds. researchgate.net The electronic and steric environment provided by the diarylamine ligand can influence the reactivity and selectivity of the metal center in various catalytic transformations. For example, first-row transition metal complexes with diarylamine-based ligands have shown promise in a range of catalytic applications. researchgate.net
Furthermore, the photophysical properties of these metal complexes will be a subject of interest. The interaction between the metal d-orbitals and the π-system of the diarylamine ligand can give rise to interesting absorption and emission properties, which could be exploited in applications such as sensing, imaging, and photoredox catalysis. The synthesis of new pyridyl-containing diarylamines and their use in forming metal complexes is an active area of research. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 3,4-dichloro-N-phenylaniline, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions such as Buchwald-Hartwig amination or Ullmann-type couplings between 3,4-dichloroaniline and iodobenzene derivatives. Catalytic systems (e.g., Pd/Cu with ligands like BINAP) and solvent selection (toluene or DMF) critically influence yield . Optimize temperature (80–120°C) and reaction time (12–24 hrs) while monitoring via TLC or HPLC. Nitro precursor reduction (e.g., using Sn/HCl or catalytic hydrogenation) is an alternative pathway .
Q. How should researchers purify this compound to achieve >95% purity for analytical studies?
- Methodological Answer : Post-synthesis, employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to remove unreacted precursors and byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer : Use - and -NMR to verify aromatic proton environments and substituent positions. Mass spectrometry (ESI-MS or GC-MS) confirms molecular weight (CHClN, exact mass 245.01 g/mol). Compare experimental IR spectra with computational models (e.g., DFT) to validate functional groups like NH and C-Cl stretches .
Advanced Research Questions
Q. How can researchers investigate the reactivity of this compound in cross-coupling or derivatization reactions?
- Methodological Answer : Explore palladium-catalyzed C-H activation for functionalization at the phenyl ring. For example, Suzuki-Miyaura coupling with boronic acids introduces substituents. Monitor regioselectivity using LC-MS and compare with computational predictions (e.g., Fukui indices) . Acylation reactions (e.g., acetic anhydride) modify the amine group, requiring kinetic studies under inert atmospheres .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives?
- Methodological Answer : Screen derivatives for enzyme inhibition (e.g., tyrosine kinases) using fluorescence-based assays. For antimicrobial studies, employ microdilution assays (MIC/MBC) against Gram-positive/negative bacteria. Correlate electronic properties (Hammett constants) with bioactivity trends .
Q. How can environmental persistence of this compound be assessed, and what analytical standards are applicable?
- Methodological Answer : Use EPA Method 8270 (GC-MS) for trace analysis in water/soil. Spike samples with deuterated internal standards (e.g., phenanthrene-d10) to correct recovery rates. Compare degradation half-lives under UV exposure or microbial action, referencing NIST thermodynamic data for stability predictions .
Q. How should contradictory data in spectroscopic or bioassay results be resolved?
- Methodological Answer : Apply triangulation by cross-validating NMR, HPLC, and X-ray crystallography data. For bioassays, repeat experiments under controlled conditions (e.g., fixed pH/temperature) and apply statistical models (ANOVA) to identify outliers. Consult NIST or PubChem datasets to resolve spectral discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
